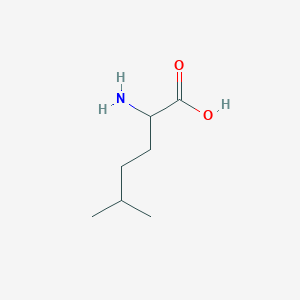
Allyldiphenylphosphine
Overview
Description
Allyldiphenylphosphine is a chemical compound with the linear formula (C6H5)2PCH2CH=CH2 . It is used as a cocatalyst in palladium catalyzed hydrocarboxylation reactions, Palladium catalyzed cross-coupling reactions, and as a ligand for hydroformylation catalysts .
Synthesis Analysis
The synthesis of Allyldiphenylphosphine involves the reaction of allyl- and vinyl-substituted diphenylphosphine with [Ni(COD)2] (COD = 1,5-cyclooctadiene). These reactions provide three-coordinate dinickelacycles that are intermolecularly tethered through adjacent {Ni}-olefin interactions .
Molecular Structure Analysis
The molecular structure of Allyldiphenylphosphine is represented by the linear formula (C6H5)2PCH2CH=CH2 . The molecular weight of Allyldiphenylphosphine is 226.25 .
Chemical Reactions Analysis
Allyldiphenylphosphine is known to participate in a broad range of reactions. It is particularly relevant as an active catalyst in reactions involving monodentate phosphine-ligated nickel compounds . The presence of an allyl group is observed to undergo rearrangement, bringing about challenges in clean product isolation .
Physical And Chemical Properties Analysis
Allyldiphenylphosphine is a colorless to light yellow liquid . It has a boiling point of 194-200 °C/15 mmHg (lit.) and a density of 1.049 g/mL at 25 °C (lit.) . It is soluble in most organic solvents but insoluble in water .
Scientific Research Applications
Hydrophosphinylation of Allylic Compounds
Allyldiphenylphosphine can be used in the hydrophosphinylation of allylic compounds . This process involves the radical addition of diphenylphosphine oxide to allylic compounds under photoirradiation . The resulting bifunctional phosphine compounds are promising as γ-functionalized phosphine ligand precursors .
Ligand for Hydroformylation Catalysts
Allyldiphenylphosphine can act as a ligand for hydroformylation catalysts . Hydroformylation is a crucial industrial process that involves the addition of a formyl group and a hydrogen atom to a carbon-carbon double bond .
Ligand for Reductive Coupling Reactions
Allyldiphenylphosphine can serve as a ligand for reductive coupling reactions . These reactions involve the joining of two molecules, often with the aid of a metal catalyst .
Catalyst Precursor for Alkene Hydroboration
Allyldiphenylphosphine can be used as a catalyst precursor for alkene hydroboration . Hydroboration is a reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double bond .
Selective Reduction of Allenylphosphine Oxides
Allyldiphenylphosphine can be involved in the selective reduction of allenyl(diphenyl)phosphine oxides to allyl(diphenyl)phosphine oxides . This process can be used to selectively reduce certain types of phosphine oxides .
Cocatalyst in Palladium Catalyzed Cross-Coupling Reactions
Allyldiphenylphosphine can act as a cocatalyst in palladium catalyzed cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Allyldiphenylphosphine is primarily used as a ligand in various catalytic reactions . It interacts with metal catalysts such as nickel and palladium , enhancing their reactivity and selectivity in chemical transformations.
Mode of Action
Allyldiphenylphosphine interacts with its targets through coordination chemistry . For instance, it can react with [Ni(COD)2] (COD = 1,5-cyclooctadiene) to form three-coordinate dinickelacycles that are intermolecularly tethered through adjacent {Ni}-olefin interactions . The presence of an allyl group in the molecule can lead to rearrangement, affecting the outcome of the reaction .
Biochemical Pathways
It’s known that the compound can participate in various types of coupling reactions, such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are fundamental in the synthesis of complex organic molecules, affecting various biochemical pathways.
Result of Action
The molecular and cellular effects of Allyldiphenylphosphine’s action are primarily related to its role as a ligand in catalytic reactions. By interacting with metal catalysts, it can enhance their reactivity and selectivity, enabling the efficient synthesis of complex organic molecules . This can have wide-ranging effects at the molecular and cellular level, depending on the specific reactions and pathways involved.
Action Environment
The action, efficacy, and stability of Allyldiphenylphosphine can be influenced by various environmental factors. For instance, photoirradiation can induce the hydrophosphinylation of allylic compounds with diphenylphosphine oxide, leading to the synthesis of γ-functionalized phosphine ligand precursors . This reaction proceeds regioselectively in an anti-Markovnikov manner . The substituent and steric effects of the allylic substituents can also influence the radical addition .
properties
IUPAC Name |
diphenyl(prop-2-enyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDYFPPQDKRJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181835 | |
| Record name | Allyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyldiphenylphosphine | |
CAS RN |
2741-38-0 | |
| Record name | Allyldiphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2741-38-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




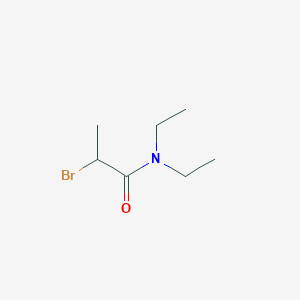
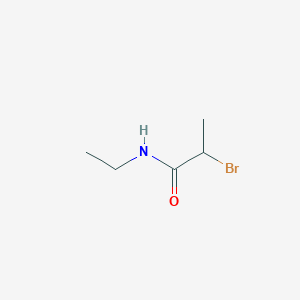


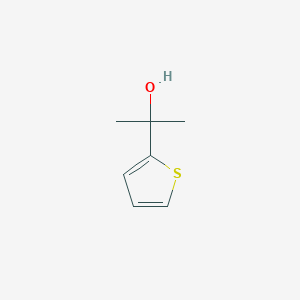
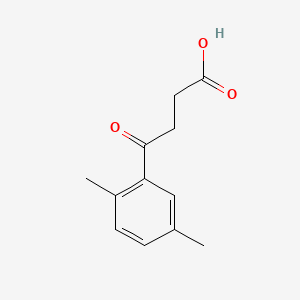
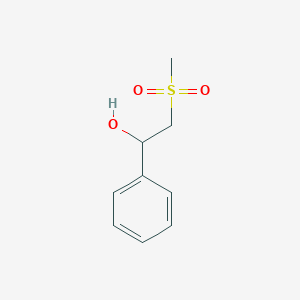
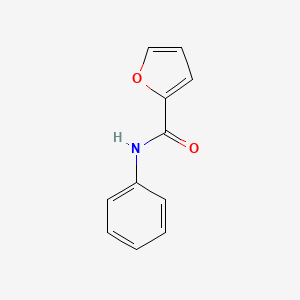
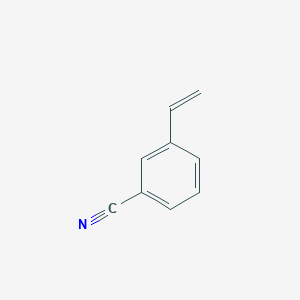

![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)

